molecular formula C20H22N4O B11071155 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol

2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B11071155
M. Wt: 334.4 g/mol
InChI Key: JTWAMCNPRHXIOQ-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline coreThe final step involves the attachment of the ethanol group via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with dopamine and serotonin receptors, which are crucial for its potential antipsychotic effects. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl]ethanol
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol

Uniqueness

2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol is unique due to its specific combination of the quinoxaline and piperazine rings, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-19(16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)22-20/h1-9,25H,10-15H2

InChI Key

JTWAMCNPRHXIOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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